N-(4-fluorophenyl)quinoline-8-sulfonamide
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Overview
Description
N-(4-fluorophenyl)quinoline-8-sulfonamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The presence of the sulfonamide group in this compound further enhances its potential for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)quinoline-8-sulfonamide typically involves the reaction of 4-fluoroaniline with quinoline-8-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)quinoline-8-sulfonamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The reaction conditions vary depending on the type of reaction but generally involve appropriate solvents and temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced sulfonamide compounds, and substituted quinoline derivatives with various functional groups .
Scientific Research Applications
N-(4-fluorophenyl)quinoline-8-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it inhibits the M2 isoform of pyruvate kinase, a key glycolytic enzyme involved in ATP generation and cancer metabolism . By modulating the activity of this enzyme, the compound can reduce intracellular pyruvate levels and impact cancer cell viability and cell-cycle phase distribution .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-fluorophenyl)quinoline-8-sulfonamide include other quinoline derivatives such as:
- N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide
- N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide
Uniqueness
This compound is unique due to the presence of the fluorine atom on the phenyl ring, which can enhance its biological activity and selectivity . The sulfonamide group also contributes to its potential as a therapeutic agent by providing additional sites for interaction with biological targets .
Properties
IUPAC Name |
N-(4-fluorophenyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTVMDNQAKKWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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